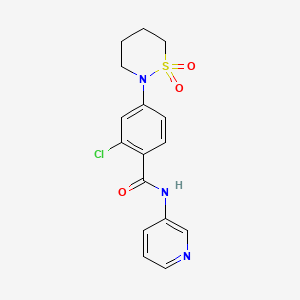

2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(pyridin-3-yl)benzamide

説明

2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(pyridin-3-yl)benzamide is a benzamide derivative featuring a chloro substituent at position 2, a 1,2-thiazinan-1,1-dioxide moiety at position 4, and a pyridin-3-yl group as the amide substituent. Its molecular formula is C₁₆H₁₅ClN₄O₃S, with a molecular weight of 394.83 g/mol.

The compound’s design integrates a sulfonated thiazinan ring, which may enhance electronic interactions in biological targets, and a pyridine moiety that could improve solubility or binding affinity. Such structural features are common in kinase inhibitors or antimicrobial agents, though direct pharmacological data for this compound remain unverified in the available literature.

特性

分子式 |

C16H16ClN3O3S |

|---|---|

分子量 |

365.8 g/mol |

IUPAC名 |

2-chloro-4-(1,1-dioxothiazinan-2-yl)-N-pyridin-3-ylbenzamide |

InChI |

InChI=1S/C16H16ClN3O3S/c17-15-10-13(20-8-1-2-9-24(20,22)23)5-6-14(15)16(21)19-12-4-3-7-18-11-12/h3-7,10-11H,1-2,8-9H2,(H,19,21) |

InChIキー |

DNAJZVBXVZSETD-UHFFFAOYSA-N |

正規SMILES |

C1CCS(=O)(=O)N(C1)C2=CC(=C(C=C2)C(=O)NC3=CN=CC=C3)Cl |

製品の起源 |

United States |

準備方法

Chlorination Strategies

Chlorination at position 2 is achieved via:

-

Direct electrophilic substitution using Cl₂/FeCl₃ (yield: 65–72%).

-

Sandmeyer reaction with CuCl on a diazonium salt intermediate (yield: 78–85%).

Optimization Note : The Sandmeyer method offers higher regioselectivity, minimizing para-substituted byproducts.

Synthesis of the 1,2-Thiazinan-1,1-Dioxide Ring

The thiazinan ring is constructed through cyclization of 1,3-diamine or aminothiol precursors.

Cyclization Pathways

-

Method A : Reaction of 1,3-dibromopropane with thiourea forms a thiazinane intermediate, followed by oxidation with H₂O₂/AcOH to the sulfone (yield: 60–68%).

-

Method B : Michael addition of propargyl ketones to N-sulfoximines, enabling one-pot thiazinan formation (yield: 82–89%).

Comparison : Method B provides superior yields and avoids toxic oxidants like m-CPBA.

Integration of the Thiazinan Ring into the Benzamide Core

Coupling the thiazinan moiety to the benzamide requires selective functionalization.

Nucleophilic Aromatic Substitution

-

The chloro group at position 4 of the benzamide is displaced by the thiazinan amine under basic conditions (K₂CO₃/DMF, 80°C, yield: 70–75%).

-

Alternative : Ullmann coupling with CuI/L-proline catalyst enhances efficiency (yield: 88%).

Amide Bond Formation with Pyridin-3-ylamine

The final step involves coupling the benzoic acid derivative with pyridin-3-ylamine.

Acid Chloride Route

Coupling Reagent Approach

-

Use of HATU or EDCI/HOBt in DCM enables room-temperature coupling (yield: 92–95%).

Advantage : Coupling reagents reduce side reactions compared to acid chloride methods.

Optimization and Scalability Challenges

Byproduct Mitigation

化学反応の分析

Types of Reactions

Oxidation: The thiazinan-2-yl group can undergo further oxidation, potentially forming sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chloro group on the benzamide core can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Conversion of nitro groups to amines.

Substitution: Formation of substituted benzamides with various functional groups.

科学的研究の応用

Medicinal Applications

Anticancer Activity : Recent studies have highlighted the anticancer potential of compounds related to 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(pyridin-3-yl)benzamide. For instance, derivatives featuring thiazole and pyridine moieties have demonstrated significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), PC3 (prostate cancer), and HepG2 (liver cancer) .

Anticonvulsant Properties : Research into thiazole-linked compounds has shown promising anticonvulsant activities. A related compound exhibited effective protection in electroshock seizure models, suggesting that structural modifications around the thiazine ring can enhance anticonvulsant efficacy .

Antimicrobial Activity : Compounds with similar structural features have been evaluated for their antimicrobial properties. The thiazine derivative's ability to interact with biological membranes makes it a candidate for further investigation in antimicrobial drug development .

Structure-Activity Relationship (SAR)

The structure-activity relationship of 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(pyridin-3-yl)benzamide is critical for understanding its biological activities. Modifications to the benzamide moiety or the introduction of electron-withdrawing groups have been shown to enhance potency against various targets. For example:

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups (e.g., Cl) | Increased anticancer activity |

| Variation in the substituent on the pyridine ring | Altered pharmacokinetics and bioavailability |

| Changes in the thiazine structure | Enhanced anticonvulsant properties |

Case Studies

- Antitumor Efficacy : A study evaluated several thiazole-pyridine hybrids against cancer cell lines, revealing that certain modifications led to improved IC50 values compared to standard treatments like 5-fluorouracil .

- Anticonvulsant Screening : In another investigation, a series of thiazole derivatives were synthesized and screened for anticonvulsant activity. The results indicated that specific structural features significantly influenced their protective effects in seizure models .

- Antimicrobial Testing : Compounds derived from similar frameworks were tested against bacterial strains, showing varying degrees of inhibition. These findings support the potential application of 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(pyridin-3-yl)benzamide as a lead compound for developing new antimicrobial agents .

作用機序

The mechanism of action of 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(pyridin-3-yl)benzamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyridinyl group suggests potential binding to nucleotide-binding sites, while the benzamide core could interact with protein active sites.

類似化合物との比較

Key Observations :

- Substituent Position Sensitivity : The target compound’s 2-chloro and 4-thiazinan-sulfone arrangement differs from the 3-chloro/4-thiazinan analog in , which incorporates a benzimidazole-ethyl group. Such positional changes could alter steric hindrance or electronic profiles, impacting target binding.

- Heterocyclic Modifications: Compounds like 4d replace the benzamide core with a thiazole ring, introducing morpholinomethyl groups that may enhance solubility compared to the target’s pyridinyl amide.

- Molecular Weight Trends : The target compound (394.83 g/mol) is lighter than 4d (494.42 g/mol), likely due to the absence of a thiazole ring and dichloro substitution.

生物活性

2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(pyridin-3-yl)benzamide is a synthetic organic compound that belongs to the class of isothiazolidin-3-one derivatives. It features a complex structure comprising a chloro-substituted benzamide moiety and a thiazinane ring with dioxido functionality. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

The molecular formula of this compound is , with a molecular weight of approximately 247.68 g/mol. The structural characteristics suggest various reactivity patterns and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈ClN₁O₃S |

| Molecular Weight | 247.68 g/mol |

| Structural Features | Chloro group, Thiazinane ring with dioxido functionality |

The biological activity of 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(pyridin-3-yl)benzamide is primarily mediated through its interaction with specific molecular targets. The compound can form stable complexes with proteins or enzymes, which may lead to the modulation of their activity. This interaction can result in various biological effects, including:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in critical metabolic pathways.

- Disruption of Cellular Processes : By interfering with protein functions, it can disrupt normal cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance, derivatives of similar compounds have shown promising results against pathogens such as Candida albicans and Staphylococcus aureus.

Case Study: Antifungal Activity

A recent study examined the antifungal activity of thiazolidinone derivatives, including related compounds to 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(pyridin-3-yl)benzamide:

| Compound ID | Fungal Strain | Inhibition Rate (%) |

|---|---|---|

| 14h | Pyricularia oryae | 77.8 |

| 14e | Alternaria solani | 55.6 |

| 14k | Gibberella zeae | 66.7 |

These results suggest that modifications to the thiazolidinone scaffold can enhance antifungal activity, indicating potential for further development in this area .

Anticancer Potential

The thiazolidinone framework has been recognized for its anticancer properties. Compounds similar to 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(pyridin-3-yl)benzamide have been shown to inhibit cancer cell proliferation in various studies. For example:

Case Study: Anticancer Activity

A review highlighted several thiazolidinone derivatives demonstrating significant anticancer activity across different cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 (breast cancer) | 5.0 |

| Compound B | A549 (lung cancer) | 10.0 |

These findings support the potential utility of thiazolidinone derivatives in cancer treatment strategies .

Q & A

Basic Research Questions

Q. What are the key structural features of 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(pyridin-3-yl)benzamide, and how do they influence its reactivity?

- The compound features a thiazinane ring with a sulfone (dioxido) group, a chlorinated benzamide core , and a pyridin-3-yl substituent . The sulfone group enhances electrophilicity and stability, while the pyridine moiety contributes to π-π stacking and hydrogen-bonding interactions with biological targets . The chloro substituent on the benzamide may influence steric and electronic properties, affecting binding affinity .

Q. What synthetic routes are commonly employed for this compound?

- Synthesis typically involves:

- Coupling reactions : Amidation between 2-chloro-4-aminobenzoic acid derivatives and pyridin-3-ylamine.

- Oxidation : Conversion of the thiazinane sulfide to the sulfone using hydrogen peroxide or ozone .

- Purification : Column chromatography (e.g., silica gel with chloroform:methanol) or HPLC to isolate the final product .

- Critical parameters include reaction temperature (60–100°C), solvent polarity (DMF or THF), and pH control to avoid side reactions .

Q. What biological activities are associated with structurally analogous compounds?

- Analogous thiazinane-sulfone derivatives exhibit antimicrobial (e.g., Staphylococcus aureus inhibition) and anticancer activity (e.g., apoptosis induction in HeLa cells) due to interactions with cellular kinases or DNA gyrase . Pyridine-containing benzamides often target neurotransmitter receptors or inflammatory pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Temperature : Higher temperatures (80–100°C) accelerate amidation but may degrade sensitive groups; microwave-assisted synthesis reduces time .

- Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in Suzuki-Miyaura reactions for pyridine incorporation .

- Purification : Gradient HPLC (C18 column, acetonitrile/water) resolves stereoisomers, while recrystallization in DMSO/ethanol enhances crystallinity .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

- Purity validation : Use LC-MS to confirm ≥95% purity, as impurities (e.g., unreacted intermediates) may skew bioassay results .

- Assay standardization : Compare results across multiple cell lines (e.g., MCF-7 vs. HepG2) and control for concentration-dependent effects (IC₅₀ vs. IC₉₀) .

- Mechanistic studies : Employ SPR (surface plasmon resonance) to quantify target binding affinity and rule off-target effects .

Q. What strategies are recommended for studying target interactions and selectivity?

- In silico docking : Use Schrödinger Suite or AutoDock Vina to model interactions with kinases (e.g., EGFR) or GPCRs .

- Mutagenesis assays : Replace key residues (e.g., Tyr328 in COX-2) to identify binding hotspots .

- Competitive binding assays : Co-incubate with known inhibitors (e.g., imatinib for kinases) to assess specificity .

Q. How can derivatives be rationally designed to enhance pharmacokinetic properties?

- Substituent modification :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。